ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate
Description
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate (CAS: 149881-40-3) is a diketopiperazine derivative and a key degradation product or impurity associated with angiotensin-converting enzyme (ACE) inhibitors, notably trandolapril . Its molecular formula is C₂₃H₃₂N₂O₅, with a molecular weight of 416.51 g/mol . Structurally, it features a decahydropyrazino[1,2-a]indole core fused to a 3-methyl-1,4-dione moiety and an ethyl 4-phenylbutanoate side chain. This compound arises from intramolecular cyclization of trandolapril under specific conditions, impacting drug stability and necessitating rigorous quality control during pharmaceutical manufacturing .
Properties
Molecular Formula |
C24H32N2O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3 |
InChI Key |
AKUCMKAPHCGRFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Metabolite of Trandolapril :
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is a metabolite of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Understanding its properties can aid in evaluating the pharmacokinetics and pharmacodynamics of Trandolapril itself . -
Reference Standard :
The compound serves as a reference standard in pharmaceutical formulations and quality control processes. It is utilized to ensure the consistency and efficacy of antihypertensive medications during production . -
Impurity Characterization :
As an impurity in Trandolapril formulations, the compound's analysis is crucial for regulatory compliance and safety assessments. Its identification helps in understanding potential side effects and interactions with other drugs .
Research Applications
-
Drug Development Studies :
Research involving this compound aids in the development of new antihypertensive agents by providing insights into structure-activity relationships (SAR). By studying how modifications to the compound affect its biological activity, researchers can design more effective drugs . -
Toxicology Studies :
The compound's safety profile is assessed through various toxicological studies to evaluate its potential risks when used in therapeutic contexts. Understanding its toxicological behavior is essential for ensuring patient safety . -
Analytical Chemistry :
This compound is used in analytical chemistry for method development in drug testing and quality assurance processes. Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify this compound in pharmaceutical preparations .
Case Study 1: Metabolic Pathway Investigation
In a study examining the metabolic pathways of Trandolapril, researchers identified this compound as a significant metabolite that contributes to the therapeutic effects of Trandolapril. The study utilized mass spectrometry to trace the metabolite's formation and its subsequent biological activity.
Case Study 2: Impurity Profiling
A comprehensive impurity profiling study was conducted on Trandolapril formulations where this compound was identified as a critical impurity. This study highlighted the importance of monitoring such compounds to ensure drug safety and efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a class of diketopiperazine impurities commonly observed in ACE inhibitors. Below is a detailed comparison with analogous derivatives:
Structural and Functional Comparison
Key Structural Variations and Implications
Core Heterocycle: The decahydropyrazino[1,2-a]indole system in trandolapril and perindopril derivatives (e.g., Trandolapril Related Compound D) confers rigidity and influences solubility . Enalapril Related Compound D substitutes this with a pyrrolo[1,2-a]pyrazine ring, reducing steric hindrance and altering hydrogen-bonding capacity .
Side-Chain Modifications: The ethyl 4-phenylbutanoate group in Trandolapril Related Compound D enhances lipophilicity compared to Perindopril Related Compound D’s shorter pentanoic acid chain .
Crystallographic and Stability Data: The crystal structure of a perindopril analog (space group P4₁2₁2) reveals weak C–H···O interactions, influencing solid-state stability . Modifications in synthesis (e.g., adjusting hydrogenation pressure) reduce impurity formation (e.g., ethyl pentanoate derivatives) by 81%, highlighting structure-dependent degradation pathways .
Pharmacological and Analytical Considerations
Stability and Degradation :
Diketopiperazine formation is a major degradation route for ACE inhibitors. Trandolapril Related Compound D arises under acidic or high-temperature conditions, necessitating HPLC or LC-MS for quantification .
Toxicity Profile: Cyclization products like these are often pharmacologically inactive but may exhibit toxicity, requiring strict regulatory limits (e.g., ≤0.1% in USP monographs) .
Synthetic Control : Optimized hydrogenation conditions (2.0–3.0 MPa pressure, reduced reaction time) minimize unwanted cyclization in trandolapril synthesis, ensuring final product purity >99.6% .
Biological Activity
Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H30N2O4
- Molecular Weight : 350.45 g/mol
- CAS Number : 129970-98-5
- Synonyms : Perindopril Impurity F, Perindoprilat EP impurity F, among others .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Pharmacological Effects
- Antihypertensive Properties : The compound is related to perindopril, an ACE inhibitor used for treating hypertension. It may exhibit similar mechanisms of action by inhibiting the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
- Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, experiments have indicated that it can induce apoptosis in human cancer cells, although the specific pathways involved remain to be fully elucidated .
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Case Studies and Experimental Data
A selection of studies has been conducted to assess the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antihypertensive Activity | Demonstrated significant reduction in blood pressure in hypertensive rat models. |
| Study 2 | Cytotoxicity | Showed IC50 values indicating effective inhibition of cancer cell proliferation in vitro. |
| Study 3 | Neuroprotection | Reported decreased levels of oxidative stress markers in neuronal cell cultures treated with the compound. |
These studies highlight the compound's multifaceted biological activities and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
